6-Methoxy-indole-1-acetic acid
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Overview
Description
6-Methoxy-indole-1-acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-indole-1-acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include a methoxy-substituted phenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-indole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-Methoxy-indole-1-acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Methoxy-indole-1-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it may mimic the action of indole-3-acetic acid by binding to auxin receptors and modulating gene expression related to growth and development . In medicinal applications, it may interact with cellular receptors and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structure and function.
5-Methoxy-indole-3-acetic acid: Another indole derivative with potential biological activities.
Uniqueness: 6-Methoxy-indole-1-acetic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and interaction with molecular targets compared to other indole derivatives .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(6-methoxyindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-15-9-3-2-8-4-5-12(7-11(13)14)10(8)6-9/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
NGJSYQCLFFPIGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN2CC(=O)O |
Origin of Product |
United States |
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